molecular formula C9H12O2 B6234469 methyl 1-ethynylcyclopentane-1-carboxylate CAS No. 943923-23-7

methyl 1-ethynylcyclopentane-1-carboxylate

Cat. No. B6234469
CAS RN: 943923-23-7
M. Wt: 152.2
InChI Key:
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Description

Methyl 1-ethynylcyclopentane-1-carboxylate, also known as MECPC, is a synthetic organic compound with a molecular weight of 162.22 g/mol. It is a cyclic alkyne, which is a type of organic compound containing a triple bond between two carbon atoms. MECPC has been extensively studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Methyl 1-ethynylcyclopentane-1-carboxylate has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers, including polyacetylenes and polyalkynes. In addition, methyl 1-ethynylcyclopentane-1-carboxylate has been used in the synthesis of heterocyclic compounds and in the development of organometallic catalysts.

Mechanism of Action

Methyl 1-ethynylcyclopentane-1-carboxylate is a versatile synthetic organic compound that can be used to synthesize a variety of compounds. Its mechanism of action involves the formation of a reactive intermediate, which can then be used to form a variety of products. The reactive intermediate can be formed by the addition of a nucleophile to the triple bond of the cyclic alkyne, followed by a series of rearrangements and cyclizations.
Biochemical and Physiological Effects
methyl 1-ethynylcyclopentane-1-carboxylate has been studied for its potential biochemical and physiological effects. In vitro studies have shown that methyl 1-ethynylcyclopentane-1-carboxylate can inhibit the growth of cancer cells and can induce apoptosis. In addition, methyl 1-ethynylcyclopentane-1-carboxylate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 1-ethynylcyclopentane-1-carboxylate is a versatile synthetic organic compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, high reactivity, and the ability to form a variety of products. However, it is important to note that methyl 1-ethynylcyclopentane-1-carboxylate is a highly reactive compound and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for research involving methyl 1-ethynylcyclopentane-1-carboxylate. These include further studies into its biochemical and physiological effects, the development of new synthetic methods, and the exploration of its potential applications in drug discovery. In addition, further research into its mechanism of action and the development of new catalysts for its synthesis could lead to more efficient and cost-effective synthesis of methyl 1-ethynylcyclopentane-1-carboxylate.

Synthesis Methods

Methyl 1-ethynylcyclopentane-1-carboxylate can be synthesized using a variety of methods, including the Wittig reaction, the Sonogashira coupling reaction, and the Negishi coupling reaction. In the Wittig reaction, a phosphonium salt is reacted with an aldehyde or ketone to form an alkene. The Sonogashira coupling reaction involves the coupling of an aryl halide with an alkyne using a palladium catalyst. The Negishi coupling reaction is a palladium-catalyzed cross-coupling reaction of an aryl halide and an alkyne.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 1-ethynylcyclopentane-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methyl propiolate", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl propiolate in the presence of sodium hydride to form methyl 5-methylenebicyclo[2.2.1]hept-2-ene-1-carboxylate.", "Step 2: Methyl 5-methylenebicyclo[2.2.1]hept-2-ene-1-carboxylate is then brominated using bromine to form methyl 5-bromo-5-methylenebicyclo[2.2.1]hept-2-ene-1-carboxylate.", "Step 3: Methyl 5-bromo-5-methylenebicyclo[2.2.1]hept-2-ene-1-carboxylate is reacted with sodium hydroxide to form methyl 5-hydroxy-5-methylenebicyclo[2.2.1]hept-2-ene-1-carboxylate.", "Step 4: Methyl 5-hydroxy-5-methylenebicyclo[2.2.1]hept-2-ene-1-carboxylate is then dehydrated using sodium sulfate to form methyl 1-ethynylcyclopentane-1-carboxylate.", "Step 5: Finally, methyl 1-ethynylcyclopentane-1-carboxylate is purified by recrystallization from a mixture of methanol and diethyl ether." ] }

CAS RN

943923-23-7

Product Name

methyl 1-ethynylcyclopentane-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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